molecular formula C9H14N2O B15458243 1-Ethyl-1-(4-methoxyphenyl)hydrazine CAS No. 61715-71-7

1-Ethyl-1-(4-methoxyphenyl)hydrazine

Cat. No.: B15458243
CAS No.: 61715-71-7
M. Wt: 166.22 g/mol
InChI Key: RURBQQMRXDQGTL-UHFFFAOYSA-N
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Description

1-Ethyl-1-(4-methoxyphenyl)hydrazine (CAS 61715-71-7) is a substituted hydrazine derivative of value in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the construction of nitrogen-containing heterocycles, which are core structures in many biologically active molecules . Its structure, featuring both a hydrazine moiety and a 4-methoxyphenyl group, makes it a useful building block for the development of novel chemical entities. A primary research application of such aryl hydrazines is the regiospecific synthesis of pyrazole rings . Pyrazoles are privileged structures in drug discovery, and the controlled assembly of substituted pyrazoles is a key synthetic challenge. Hydrazines like this one can react with electrophilic carbon units, such as vinamidinium salts or chloroenals, to form these important heterocyclic systems with high regiochemical fidelity . Furthermore, this hydrazine is a key reagent for preparing hydrazone derivatives via condensation with carbonyl compounds . Hydrazones are a class of molecules studied for their diverse material and pharmacological properties. They have been investigated as hole-transporting materials (HTMs) in perovskite solar cells due to their charge-transport capabilities and synthetic versatility . In medicinal chemistry, hydrazones are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects, making them valuable scaffolds in the design of new therapeutic agents . The 4-methoxyphenyl substituent in this hydrazine may contribute to the electronic properties and stability of the resulting molecules, potentially influencing their performance in both materials science and biological applications . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

61715-71-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-ethyl-1-(4-methoxyphenyl)hydrazine

InChI

InChI=1S/C9H14N2O/c1-3-11(10)8-4-6-9(12-2)7-5-8/h4-7H,3,10H2,1-2H3

InChI Key

RURBQQMRXDQGTL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Ethyl-1-(p-tolyl)hydrazine
  • Structure : Replaces the 4-methoxy group with a 4-methyl group.
  • Properties : The methyl group is less electron-donating than methoxy, reducing aromatic ring activation. This leads to slower reaction kinetics in electrophilic substitutions compared to the methoxy analog .
4-Methoxybenzoyl Hydrazine
  • Structure : Contains a benzoyl group instead of ethyl, attached to the hydrazine nitrogen.
  • Reactivity : The electron-withdrawing benzoyl group decreases nucleophilicity at the hydrazine nitrogen, favoring cyclization reactions (e.g., pyrazole formation) over alkylation .
TAU4 (1-Benzylidene-2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazine)
  • Structure : Incorporates a thiazole ring and benzylidene group.
  • Applications : Functions as a tau protein-binding tracer in positron emission tomography (PET), highlighting the role of hydrazine derivatives in medicinal chemistry .

Steric and Electronic Modifications

(E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
  • Structure : Features a bulky 2,2-dimethylpropylidene group.
1-(4-Methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine Hydrochloride
  • Structure : Combines methoxyphenyl and chlorobenzoyl groups.
  • Reactivity : The chloro group introduces electron-withdrawing effects, complicating cyclization reactions (e.g., Fisher indole synthesis) due to reduced nucleophilicity .

Data Tables

Table 2: Electronic and Steric Effects

Compound Name Electron-Donating Groups Electron-Withdrawing Groups Steric Bulk Impact on Reactivity
1-Ethyl-1-(4-methoxyphenyl)hydrazine Methoxy None Moderate Enhanced nucleophilicity
1-(4-Methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine Methoxy Chlorobenzoyl High Reduced cyclization efficiency
(E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine Methoxy None Very High Lower solubility, higher stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-1-(4-methoxyphenyl)hydrazine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : React 4-methoxyacetophenone with hydrazine hydrate under acidic reflux conditions. This method uses toluene as a solvent and requires catalytic acid (e.g., HCl) to drive hydrazone formation .
  • Route 2 : Multi-step synthesis starting with 1-(4-methoxyphenyl)ethanone reacting with diethyl oxalate to form a diketoester, followed by hydrazinolysis in ethanol to yield pyrazole intermediates, which are further functionalized .
  • Optimization : Purification via recrystallization (methanol/ethanol) or distillation improves purity. Yields depend on stoichiometric ratios (e.g., excess hydrazine ensures complete conversion) and temperature control to avoid side reactions (e.g., over-oxidation) .

Q. How can spectroscopic and crystallographic methods characterize 1-Ethyl-1-(4-methoxyphenyl)hydrazine?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methoxy protons at ~3.8 ppm, aromatic protons between 6.8–7.5 ppm) and confirm hydrazine linkage .
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N) validate hydrazine structure .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, N-N bond lengths typically range 1.38–1.42 Å, consistent with hydrazine derivatives .

Q. What biochemical interactions are documented for this compound, and what assays are used to study them?

  • Methodology :

  • Hydrazone Formation : Reacts with aldehydes/ketones in PBS buffer (pH 7.4) to form stable hydrazones, monitored via UV-Vis spectroscopy (λ~300 nm) .
  • Enzyme Inhibition : Assays (e.g., fluorometric or colorimetric) measure inhibition of metabolic enzymes (e.g., cytochrome P450). IC50_{50} values are determined using dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of 1-Ethyl-1-(4-methoxyphenyl)hydrazine to biological targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina simulates interactions with receptors (e.g., COX-1). Docking scores and binding poses (e.g., hydrogen bonds with Ser530) guide mechanistic hypotheses .
  • QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity. Models trained on datasets from analogs (e.g., pyrazole-thiazole hybrids) predict pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets from independent studies (e.g., enzyme inhibition assays) using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent effects) .
  • Dose-Response Studies : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds and rule off-target effects .

Q. How does 1-Ethyl-1-(4-methoxyphenyl)hydrazine degrade under physiological conditions, and what are the implications for experimental design?

  • Methodology :

  • Stability Assays : Incubate the compound in PBS or serum at 37°C. Monitor degradation via HPLC-MS. Half-life calculations inform dosing intervals in cell/animal studies .
  • Metabolite Identification : LC-MS/MS detects metabolites (e.g., oxidized hydrazines) generated by liver microsomes, revealing potential toxicity pathways .

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